molecular formula C14H24N2O3 B7492331 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone

1-[3-(Morpholinocarbonyl)piperidino]-1-butanone

Cat. No. B7492331
M. Wt: 268.35 g/mol
InChI Key: WRYUBMUUJOMFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Morpholinocarbonyl)piperidino]-1-butanone, also known as SR-141716A, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. This compound has been widely studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry.

Scientific Research Applications

1-[3-(Morpholinocarbonyl)piperidino]-1-butanone has been extensively studied for its potential therapeutic applications in various fields of research. In neurology, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, it has been studied for its potential use in the treatment of cancer, particularly breast cancer. In psychiatry, it has been investigated for its potential use in the treatment of addiction and anxiety disorders.

Mechanism of Action

1-[3-(Morpholinocarbonyl)piperidino]-1-butanone acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor plays a key role in the regulation of various physiological processes such as appetite, pain sensation, and mood. By blocking the CB1 receptor, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone can affect various biochemical and physiological processes in the body. For example, it has been shown to decrease food intake and body weight in animal models, indicating its potential use in the treatment of obesity. It has also been shown to reduce pain sensitivity and inflammation, suggesting its potential use as an analgesic. Additionally, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone has been shown to have anti-tumor effects in various cancer cell lines, indicating its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone in lab experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of physiological processes. However, one limitation is that it may not be suitable for use in all animal models, as some species may have different cannabinoid receptors or receptor densities.

Future Directions

There are several potential future directions for research on 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could investigate its potential use in the treatment of addiction and anxiety disorders. Finally, more studies could be conducted to investigate its potential use as an anti-tumor agent in various cancer types.
In conclusion, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. It has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and psychiatry. Its selectivity for the CB1 receptor allows for more precise modulation of physiological processes, but it may not be suitable for use in all animal models. Future research could investigate its potential use in the treatment of neurodegenerative disorders, addiction and anxiety disorders, and cancer.

Synthesis Methods

1-[3-(Morpholinocarbonyl)piperidino]-1-butanone can be synthesized through a multi-step process starting with the reaction of 1-bromo-3-chloropropane with morpholine to yield 1-(morpholin-4-yl)propan-3-ol. This intermediate is then reacted with piperidine and isobutyryl chloride to yield the final product, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone.

properties

IUPAC Name

1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-4-13(17)16-6-3-5-12(11-16)14(18)15-7-9-19-10-8-15/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYUBMUUJOMFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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